Ethyl 2-(trifluoromethyl)oxazole-5-carboxylate
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Overview
Description
Ethyl 2-(trifluoromethyl)oxazole-5-carboxylate is a heterocyclic compound that contains an oxazole ring substituted with an ethyl ester group at the 5-position and a trifluoromethyl group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-(trifluoromethyl)oxazole-5-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-chloro-2-(hydroxyimino)acetate with a dipolarophile under microwave conditions to obtain ester-functionalized oxazoles . Another approach includes the use of tosylmethyl isocyanide (TosMIC) with aldehydes in ionic liquids, allowing the preparation of 4,5-disubstituted oxazoles in high yields .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often utilize continuous flow reactors and advanced purification techniques to meet the demands of pharmaceutical and chemical industries.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(trifluoromethyl)oxazole-5-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The oxazole ring can be subjected to oxidation and reduction reactions under appropriate conditions.
Cycloaddition Reactions: The compound can participate in cycloaddition reactions, forming complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts for arylation, copper catalysts for cycloaddition, and various oxidizing and reducing agents. Reaction conditions often involve specific solvents, temperatures, and pressures to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, arylation reactions can yield aryl-substituted oxazoles, while cycloaddition reactions can produce fused heterocyclic compounds.
Scientific Research Applications
Ethyl 2-(trifluoromethyl)oxazole-5-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as an intermediate in the development of pharmaceutical agents with potential therapeutic effects.
Mechanism of Action
The mechanism of action of ethyl 2-(trifluoromethyl)oxazole-5-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact with biological membranes and enzymes. The oxazole ring can participate in hydrogen bonding and π-π interactions with target proteins, influencing their activity and function .
Comparison with Similar Compounds
Similar Compounds
Ethyl oxazole-5-carboxylate: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
Ethyl 2-chloro-4-(trifluoromethyl)oxazole-5-carboxylate: Contains a chlorine atom instead of a hydrogen at the 4-position, affecting its reactivity and applications.
Uniqueness
Ethyl 2-(trifluoromethyl)oxazole-5-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric effects. This makes the compound more stable and enhances its potential for various applications compared to its analogs.
Properties
IUPAC Name |
ethyl 2-(trifluoromethyl)-1,3-oxazole-5-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F3NO3/c1-2-13-5(12)4-3-11-6(14-4)7(8,9)10/h3H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCASIADCRLJOQT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN=C(O1)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F3NO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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